8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods, including reactions involving the reaction of isothiocyanates with hydrazides , the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides , or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. For example, 4-Phenyl-1,2,4-triazoline-3,5-dione can be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Such derivatives have exhibited good to moderate activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Anticancer Activity
Novel derivatives of 1,2,4-triazole have shown significant antioxidant and anticancer activities. These compounds have been tested against various cell lines, including human glioblastoma and breast cancer cells. Some of these derivatives exhibited higher antioxidant activity than ascorbic acid, a well-known antioxidant. This suggests a potential role in cancer treatment and prevention (Tumosienė et al., 2020).
Fluorescent Properties for Imaging
Certain 1,2,4-triazole derivatives have been identified as blue-emitting fluorophores. These compounds have unique absorption and emission properties, making them useful for imaging applications. Their stability and fluorescent characteristics in various solvents highlight their potential in bioimaging and analytical chemistry (Padalkar et al., 2015).
Tetrel Bonding Interactions
Research has been conducted on triazole derivatives with α-ketoester functionality, revealing insights into π-hole tetrel bonding interactions. These studies contribute to a deeper understanding of molecular interactions and could inform the design of new materials or pharmaceutical compounds (Ahmed et al., 2020).
Potential Anti-Tumor Agents
Triazole derivatives have been explored as key precursors for the synthesis of triazines and triazepines with potential anti-tumor properties. These compounds have shown promising results against certain cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Badrey & Gomha, 2012).
Mechanism of Action
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets due to their ability to form hydrogen bonds with different targets . They have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of action
The mode of action of 1,2,4-triazoles depends on the specific compound and its biological target. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the compound and its target. For instance, some triazole derivatives have been found to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to the accumulation of toxic methylated sterols .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazoles can also vary depending on the specific compound. Some triazole derivatives have been found to have good oral bioavailability and are metabolized primarily in the liver .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can include the disruption of cell membrane integrity (in the case of antifungal activity), inhibition of cell proliferation (in the case of anticancer activity), and modulation of neurotransmitter activity (in the case of anticonvulsant and antidepressant activity) .
Future Directions
The future directions of research on 1,2,4-triazole derivatives are likely to involve the development of new drugs with a wide range of pharmacological activity. This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The number of studies on the antiviral properties of 1,2,4-triazole derivatives has significantly increased in recent years .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-6-28-13-9-7-12(8-10-13)15-20-21-18-24(11(2)3)14-16(25(15)18)22(4)19(27)23(5)17(14)26/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXYEPAXMRVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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